molecular formula C29H29ClN4O B11194604 5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11194604
M. Wt: 485.0 g/mol
InChI Key: MXQJEFQMDSHJML-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a diphenylmethyl piperazine moiety, and a methylpyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, including the formation of the pyrimidinone core and the subsequent attachment of the chlorobenzyl and diphenylmethyl piperazine groups. The synthetic route may involve the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Chlorobenzyl Group: This step may involve the use of chlorobenzyl chloride and a suitable base to facilitate the substitution reaction.

    Incorporation of the Diphenylmethyl Piperazine Moiety: This can be done through a nucleophilic substitution reaction using diphenylmethyl piperazine and appropriate reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)piperazin-1-yl-(4-ethylbenzylidene)amine: This compound shares a similar piperazine moiety but differs in the substituents attached to the core structure.

    4-(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]pyridin-1-one: This compound has a different core structure but shares some functional groups with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C29H29ClN4O

Molecular Weight

485.0 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-5-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C29H29ClN4O/c1-21-26(20-22-9-8-14-25(30)19-22)28(35)32-29(31-21)34-17-15-33(16-18-34)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,27H,15-18,20H2,1H3,(H,31,32,35)

InChI Key

MXQJEFQMDSHJML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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